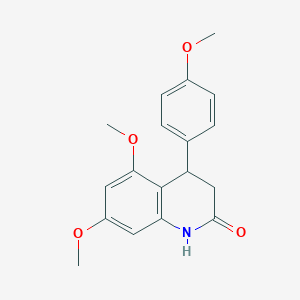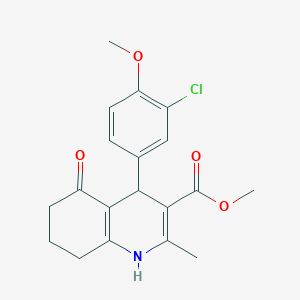![molecular formula C20H21F3N2O B4434598 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4434598.png)
4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide
説明
4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide, also known as TFPB, is a chemical compound that has been widely used in scientific research. TFPB is a selective antagonist of the G protein-coupled receptor 35 (GPR35) and has been shown to have potential therapeutic applications in various diseases.
作用機序
4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide acts as a selective antagonist of GPR35, which is a G protein-coupled receptor that is expressed in various tissues, including the immune system, gastrointestinal tract, and brain. The activation of GPR35 has been shown to be involved in various physiological processes, including inflammation, immune response, and neurotransmitter release. 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide blocks the activation of GPR35 by binding to the receptor and preventing the binding of its natural ligands.
Biochemical and Physiological Effects:
4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects in different systems. In the immune system, 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In the gastrointestinal tract, 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to reduce the release of neurotransmitters and modulate the gut-brain axis. In the brain, 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have potential neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One of the advantages of using 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments is its selectivity for GPR35, which allows for the specific targeting of this receptor. This can help to reduce off-target effects and improve the accuracy of the results. However, one of the limitations of using 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many future directions for the use of 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide in scientific research. One potential application is in the treatment of inflammatory diseases, such as inflammatory bowel disease and rheumatoid arthritis. 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide has also been shown to have potential therapeutic applications in cancer, by targeting the tumor microenvironment. Additionally, 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have potential neuroprotective effects, which could be useful in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound that has been widely used in scientific research. Its selectivity for GPR35 makes it a useful tool for studying the physiological processes that are regulated by this receptor. 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide has potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. Further research is needed to fully understand the potential of 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide in these applications.
科学的研究の応用
4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been used in various scientific research studies, including cancer research, inflammatory diseases, and neurological disorders. It has been shown to have potential therapeutic applications in these diseases by targeting GPR35, which is involved in various physiological processes.
特性
IUPAC Name |
4-(piperidin-1-ylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c21-20(22,23)17-6-2-3-7-18(17)24-19(26)16-10-8-15(9-11-16)14-25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUQTFOITQNWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4434516.png)


![1-[3-(4-methylphenyl)propanoyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4434554.png)
![N-(4-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4434562.png)
![N-(2-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434570.png)
![2-{[2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4434575.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4434578.png)
![N-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434583.png)
![2-chloro-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4434590.png)

![4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4434605.png)
![3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4434610.png)
![N-(3-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4434632.png)